molecular formula C22H19BrN4O2 B3714785 3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

Cat. No.: B3714785
M. Wt: 451.3 g/mol
InChI Key: DTSQFWYZSGOASH-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, an ethoxy group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4-ethoxybenzamide, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.

    Formation of Benzotriazole Moiety: The intermediate product is then reacted with 6-methyl-2-phenylbenzotriazole under appropriate conditions to form the desired benzotriazole moiety.

    Coupling Reaction: The final step involves coupling the intermediate with an appropriate reagent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-(2-furylmethyl)benzamide
  • 3-bromo-4-ethoxy-N-[(6-methyl-2-pyridinyl)carbamothioyl]benzamide
  • 3-bromo-4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Uniqueness

3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-3-29-21-10-9-15(12-17(21)23)22(28)24-18-13-20-19(11-14(18)2)25-27(26-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSQFWYZSGOASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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